SNAr Regioselectivity vs 4-Nitro Isomers
3,5-Dichloro-2-nitroaniline positions the nitro group ortho to the amino substituent (2-position) and meta to both chloro substituents (3- and 5-positions). This ortho-nitro/amino arrangement creates an electronic environment where the nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect specifically at the 1-position, activating the para-chloro site relative to the amino group for nucleophilic displacement [1]. By contrast, 2,6-dichloro-4-nitroaniline (Dichloran) has the nitro group para to the amino group, generating a fundamentally different activation pattern that directs nucleophilic attack to different ring positions [2].
| Evidence Dimension | Regiochemical activation pattern for SNAr reactions |
|---|---|
| Target Compound Data | 2-nitro substitution pattern with 3,5-dichloro configuration; ortho-nitro/amino relationship |
| Comparator Or Baseline | 2,6-dichloro-4-nitroaniline (para-nitro/amino relationship; CAS 99-30-9) |
| Quantified Difference | Fundamentally different electronic activation map; distinct regioselectivity in nucleophilic aromatic substitution |
| Conditions | Electronic structure analysis based on substituent effects in aromatic systems |
Why This Matters
This regiochemical difference dictates which heterocyclic scaffolds can be constructed from the starting aniline, making isomer selection a critical procurement decision for target-oriented synthesis.
- [1] Chemsrc. 3,5-Dichloro-2-nitroaniline CAS 122584-83-2 Structural Data. InChIKey: RMIMEMMJKYVPAI-UHFFFAOYSA-N. View Source
- [2] ChEBI. 2,6-Dichloro-4-nitroaniline (Dichloran) CHEBI:81886. View Source
